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molecular formula C11H11NO2 B8618286 3-(Nitromethyl)-1,2-dihydronaphthalene CAS No. 87649-45-4

3-(Nitromethyl)-1,2-dihydronaphthalene

Cat. No. B8618286
M. Wt: 189.21 g/mol
InChI Key: WVKIDOVZHMZYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05102914

Procedure details

A solution of β-tetralone (Aldrich Chemical Co., Milwaukee, Wis. 53233) (24.5 gm) and ethylenediamine (1.75 gm) in nitromethane (250 ml) was heated at 80° for 16 hours. The reaction mixture was filtered, and the filtrate was evaporated to give a red oil. This was partially purified by elution through a short silica column, eluting with hexane/EtOAc (9:1 v/v). The product was a pink oil (26 gm) which was not purified further but was taken directly for the next reaction.
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10](=O)[CH2:9][C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1.C(N)CN.[N+:16]([CH3:19])([O-:18])=[O:17]>>[N+:16]([CH2:19][C:10]1[CH2:1][CH2:2][C:3]2[C:8](=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH:9]=1)([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
24.5 g
Type
reactant
Smiles
C1CC2=CC=CC=C2CC1=O
Name
Quantity
1.75 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
250 mL
Type
reactant
Smiles
[N+](=O)([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give a red oil
CUSTOM
Type
CUSTOM
Details
This was partially purified by elution through a short silica column
WASH
Type
WASH
Details
eluting with hexane/EtOAc (9:1 v/v)
CUSTOM
Type
CUSTOM
Details
was not purified further
CUSTOM
Type
CUSTOM
Details
was taken directly for the next reaction

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])CC1=CC2=CC=CC=C2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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